Zileuton Related Compound A

Description

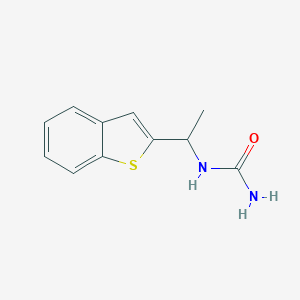

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzothiophen-2-yl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVDCQYUEYONIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171370-49-3 | |

| Record name | N-(1-Benzo(b)thien-2-ylethyl) urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Zileuton Related Compound A in academic settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., cyclization or derivatization), requiring optimization of parameters like temperature, solvent polarity, and catalyst loading. Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, elemental analysis is recommended to validate purity .

- Data Consideration : Include comparative tables for reaction yields under varying conditions (e.g., solvent systems, catalysts) and spectral data (e.g., δ values in ¹H NMR) in supplementary materials to ensure reproducibility .

Q. How can researchers validate the identity of this compound when referencing prior literature?

- Methodological Answer : Cross-reference spectral data (e.g., IR, NMR) with published datasets from peer-reviewed journals. Use databases like PubChem or ChemSpider to verify structural identifiers (e.g., InChIKey, SMILES). If discrepancies arise, employ orthogonal techniques such as X-ray crystallography or tandem MS/MS fragmentation .

- Data Contradiction : Address mismatches in melting points or retention times by repeating experiments under original reported conditions and documenting procedural deviations .

Q. What analytical methods are most effective for quantifying impurities in this compound?

- Methodological Answer : Use gradient HPLC with photodiode array (PDA) detection, validated per ICH Q2(R1) guidelines. Develop a calibration curve using spiked impurity standards and report limits of detection (LOD) and quantification (LOQ). For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred .

- Data Reporting : Include chromatograms, validation parameters (e.g., precision, accuracy), and impurity profiles in tabular format .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic stability of this compound in vitro?

- Methodological Answer : Employ liver microsomal assays (human or rodent) with NADPH cofactor, sampling at timed intervals (0–120 min). Quantify parent compound depletion using LC-MS/MS and calculate intrinsic clearance (Clint). Normalize results to positive controls (e.g., verapamil for high clearance) .

- Experimental Design : Include a factorial design table to test variables like microsome concentration and incubation temperature. Use ANOVA to assess statistical significance of clearance rates .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Re-evaluate assay conditions (e.g., protein binding, solubility limits) and species-specific metabolic pathways. Perform physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure. Validate with tissue distribution studies using radiolabeled compound .

- Data Analysis : Compare AUC (area under the curve) ratios from in vitro-in vivo extrapolation (IVIVE) and highlight discrepancies due to transporter-mediated efflux or enzyme inhibition .

Q. How can researchers assess the photostability of this compound under ICH Q1B guidelines?

- Methodological Answer : Expose solid-state and solution samples to controlled UV-Vis irradiation (e.g., 1.2 million lux hours). Monitor degradation via HPLC and identify photoproducts using high-resolution MS. Calculate degradation kinetics (e.g., t90) and correlate with molecular structure (e.g., chromophore stability) .

- Data Presentation : Include degradation pathways, kinetic plots, and structural elucidation of major photoproducts in supplementary materials .

Q. What computational approaches are suitable for predicting the solubility and permeability of this compound?

- Methodological Answer : Use quantitative structure-property relationship (QSPR) models with descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Validate predictions with experimental shake-flask solubility and Caco-2 cell permeability assays .

- Advanced Integration : Cross-validate computational results with molecular dynamics (MD) simulations to assess solvation-free energy and membrane partitioning .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., equipment model numbers, buffer compositions) in a dedicated "Experimental" section. Use SI units and avoid proprietary terminology .

- Data Transparency : Deposit raw spectral data, chromatograms, and computational input files in open-access repositories (e.g., Zenodo, Figshare) with persistent identifiers (DOIs) .

- Literature Review : Prioritize primary sources (80% within the last decade) and use citation management tools (e.g., Zotero) to track references. Avoid over-reliance on secondary summaries or non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.